6-(2-Chloroethyl)quinoline
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Overview
Description
6-(2-Chloroethyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloroethyl group at the sixth position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethyl)quinoline can be achieved through several methods. One common approach involves the reaction of 6-chloroquinoline with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of this compound.
Another method involves the alkylation of 6-chloroquinoline with 2-chloroethanol in the presence of a strong base like sodium hydride. This reaction also proceeds under reflux conditions and yields the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
6-(2-Chloroethyl)quinoline has found applications in various scientific research fields, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial compounds.
Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chloroethyl)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain microorganisms. The chloroethyl group may enhance the compound’s binding affinity or selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the chloroethyl group, resulting in different chemical reactivity and biological activity.
2-Chloroethylquinoline: The chloroethyl group is positioned at the second position, leading to different steric and electronic effects.
Quinoline: The parent compound without any substituents, exhibiting different chemical properties and biological activities.
Uniqueness
6-(2-Chloroethyl)quinoline is unique due to the presence of the chloroethyl group at the sixth position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and enables the synthesis of novel derivatives with potential therapeutic applications.
Properties
IUPAC Name |
6-(2-chloroethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMSMSLODQKBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCCl)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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